
4-Hydroxy-3-oxoquinoxaline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanoquinoxalinone-n-oxide is a heterocyclic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of the cyano group and the N-oxide functionality in cyanoquinoxalinone-n-oxide contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyanoquinoxalinone-n-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is performed under mild conditions without the need for organic solvents, additives, or ligands . Another approach involves the oxidation of tertiary nitrogen compounds to N-oxides using reagents such as sodium percarbonate, titanium silicalite, or sodium perborate in various solvents .
Industrial Production Methods
Industrial production of cyanoquinoxalinone-n-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow processes and packed-bed microreactors can be employed to enhance the scalability and sustainability of the synthesis .
化学反応の分析
Types of Reactions
Cyanoquinoxalinone-n-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the N-oxide and cyano groups, which influence the compound’s reactivity.
Common Reagents and Conditions
Reduction: Reductive conditions may involve the use of metal catalysts or reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-enol derivatives, while reduction reactions can produce the corresponding amines or hydroxylamines .
科学的研究の応用
Cyanoquinoxalinone-n-oxide has a wide range of scientific research applications due to its unique chemical properties and biological activities. Some of the key applications include:
作用機序
The mechanism of action of cyanoquinoxalinone-n-oxide involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This leads to DNA damage, disruption of cellular processes, and ultimately cell death . The compound’s ability to chelate metals and produce ROS contributes to its antimicrobial and anticancer activities . Additionally, cyanoquinoxalinone-n-oxide can interact with specific molecular targets and pathways, further enhancing its biological effects .
類似化合物との比較
Cyanoquinoxalinone-n-oxide can be compared with other quinoxaline derivatives, such as quinoxaline 1,4-di-N-oxides, which also exhibit a wide range of biological activities. Similar compounds include:
Quinoxaline 1,4-di-N-oxides: Known for their antimicrobial, antitumoral, and anti-inflammatory properties.
3-methyl-2-quinoxalinacetyl-1,4-di-N-oxide: A synthetic derivative with enhanced biological activities.
4,9-dioxides furo-[3,4-b] quinoxalines: Effective against various bacterial strains.
Cyanoquinoxalinone-n-oxide stands out due to its unique combination of the cyano group and N-oxide functionality, which imparts distinct chemical properties and reactivity compared to other quinoxaline derivatives.
特性
CAS番号 |
160315-02-6 |
|---|---|
分子式 |
C9H5N3O2 |
分子量 |
187.15 g/mol |
IUPAC名 |
4-hydroxy-3-oxoquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-5-7-9(13)12(14)8-4-2-1-3-6(8)11-7/h1-4,14H |
InChIキー |
YJPJNXNZNLGVDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=O)N2O)C#N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=O)N2O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


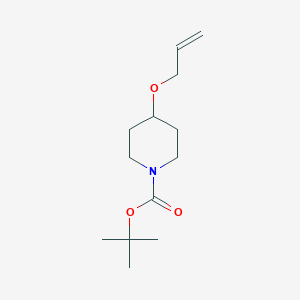
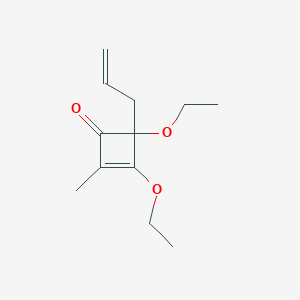

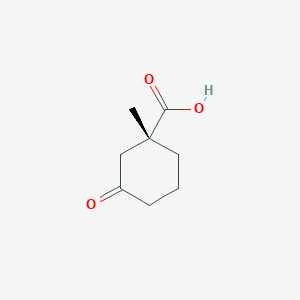
![5-Hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B63617.png)

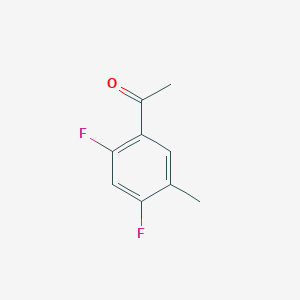


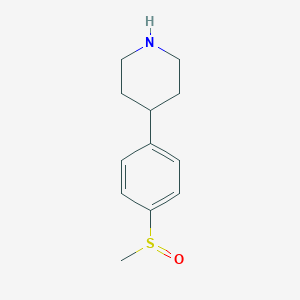



![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)
